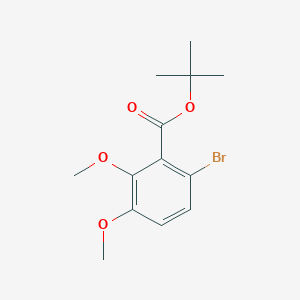
tert-Butyl 6-bromo-2,3-dimethoxybenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 6-Bromo-2,3-dimetoxi benzoato de terc-butilo es un compuesto orgánico con la fórmula molecular C13H17BrO4. Es un derivado del ácido benzoico, que presenta un grupo éster terc-butílico, un átomo de bromo y dos grupos metoxi unidos al anillo de benceno.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
El 6-Bromo-2,3-dimetoxi benzoato de terc-butilo se puede sintetizar mediante un proceso de varios pasos. Un método común implica la bromación del ácido 2,3-dimetoxi benzoico, seguido de la esterificación con alcohol terc-butílico. La bromación se lleva a cabo típicamente utilizando bromo o N-bromosuccinimida (NBS) en presencia de un catalizador como hierro o un iniciador radical. El paso de esterificación implica la reacción del ácido benzoico bromado con alcohol terc-butílico en presencia de un catalizador ácido como ácido sulfúrico o ácido p-toluensulfónico.
Métodos de producción industrial
La producción industrial de 6-Bromo-2,3-dimetoxi benzoato de terc-butilo sigue rutas sintéticas similares pero a mayor escala. El proceso implica condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. Los reactores de flujo continuo y los sistemas automatizados a menudo se emplean para mejorar la eficiencia y la escalabilidad.
Análisis De Reacciones Químicas
Tipos de reacciones
El 6-Bromo-2,3-dimetoxi benzoato de terc-butilo experimenta varias reacciones químicas, que incluyen:
Reacciones de sustitución: El átomo de bromo puede ser sustituido por otros nucleófilos como aminas, tioles o alcóxidos.
Reacciones de oxidación: Los grupos metoxi se pueden oxidar para formar los correspondientes aldehídos o ácidos carboxílicos.
Reacciones de reducción: El grupo éster se puede reducir a un alcohol utilizando agentes reductores como hidruro de aluminio y litio (LiAlH4).
Reactivos y condiciones comunes
Sustitución: Nucleófilos como azida de sodio (NaN3) o tiolato de potasio (KSR) en disolventes apróticos polares como la dimetilformamida (DMF).
Oxidación: Agentes oxidantes como permanganato de potasio (KMnO4) o trióxido de cromo (CrO3) en condiciones ácidas o básicas.
Reducción: Agentes reductores como LiAlH4 o borohidruro de sodio (NaBH4) en éter anhidro o tetrahidrofurano (THF).
Productos principales
Sustitución: Formación de 6-azido-2,3-dimetoxi benzoato de terc-butilo o 6-tio-2,3-dimetoxi benzoato de terc-butilo.
Oxidación: Formación de 6-bromo-2,3-dimetoxi benzaldehído de terc-butilo o ácido 6-bromo-2,3-dimetoxi benzoico de terc-butilo.
Reducción: Formación de alcohol 6-bromo-2,3-dimetoxi bencílico de terc-butilo.
Aplicaciones Científicas De Investigación
El 6-Bromo-2,3-dimetoxi benzoato de terc-butilo tiene una amplia gama de aplicaciones en la investigación científica:
Química: Utilizado como intermedio en la síntesis de moléculas orgánicas complejas y productos farmacéuticos.
Biología: Empleado en el estudio de la inhibición enzimática y las interacciones proteína-ligando.
Medicina: Investigado por su potencial como precursor en el desarrollo de nuevos fármacos y agentes terapéuticos.
Industria: Utilizado en la producción de productos químicos especiales y materiales con propiedades específicas.
Mecanismo De Acción
El mecanismo de acción del 6-Bromo-2,3-dimetoxi benzoato de terc-butilo depende de su aplicación específica. En estudios de inhibición enzimática, puede actuar uniéndose al sitio activo de la enzima, evitando así la unión del sustrato y la actividad catalítica posterior. El átomo de bromo y los grupos metoxi juegan un papel crucial en su afinidad de unión y especificidad.
Comparación Con Compuestos Similares
Compuestos similares
- 6-Bromo-2,3-dimetoxi benzamida de terc-butilo
- Alcohol 6-bromo-2,3-dimetoxi bencílico de terc-butilo
- 6-Bromo-2,3-dimetoxi benzaldehído de terc-butilo
Singularidad
El 6-Bromo-2,3-dimetoxi benzoato de terc-butilo es único debido a su combinación de grupos funcionales, que confieren reactividad y propiedades distintas. La presencia tanto de bromo como de grupos metoxi permite modificaciones químicas versátiles, lo que lo convierte en un intermedio valioso en la síntesis orgánica.
Propiedades
Número CAS |
921928-73-6 |
|---|---|
Fórmula molecular |
C13H17BrO4 |
Peso molecular |
317.17 g/mol |
Nombre IUPAC |
tert-butyl 6-bromo-2,3-dimethoxybenzoate |
InChI |
InChI=1S/C13H17BrO4/c1-13(2,3)18-12(15)10-8(14)6-7-9(16-4)11(10)17-5/h6-7H,1-5H3 |
Clave InChI |
ZIBODRXBLUDSSS-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)C1=C(C=CC(=C1OC)OC)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(4-Methoxy-3-methylsulfanyl-phenyl)-5,5-dimethyl-[1,3]dioxane](/img/structure/B12629544.png)
![2-(3-Nitrophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B12629547.png)

![1,1'-[1,4-Phenylenebis(oxy)]bis(2-phenoxybenzene)](/img/structure/B12629562.png)
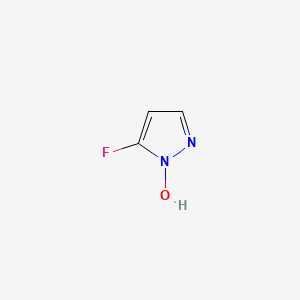
![Tert-butyl 1-methyl-6,7-dihydro-1H-pyrrolo[3,2-C]pyridine-5(4H)-carboxylate](/img/structure/B12629571.png)
![6-(2-aminoethyl)-9-chlorobenzo[h]isoquinolin-1(2H)-one](/img/structure/B12629574.png)
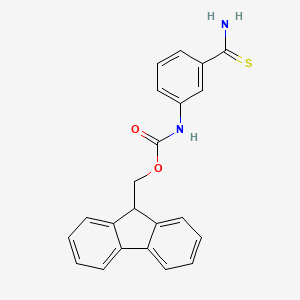
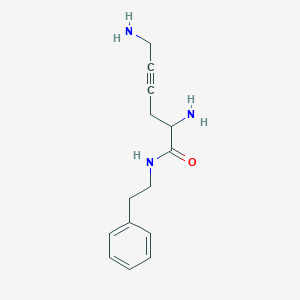

![ethyl 4-[(11S,12R,16S)-11-(furan-2-carbonyl)-13,15-dioxo-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraen-14-yl]benzoate](/img/structure/B12629598.png)
![(5Z)-3-cyclohexyl-5-({3-[4-(ethylsulfanyl)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12629602.png)
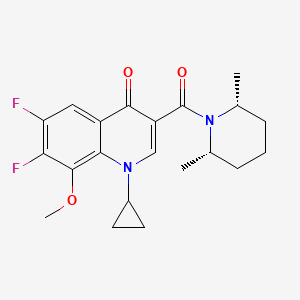
![6-(1,3-Benzothiazol-2(3H)-ylidene)-3-[(4,6-dimethylpyrimidin-2-yl)amino]cyclohexa-2,4-dien-1-one](/img/structure/B12629620.png)
